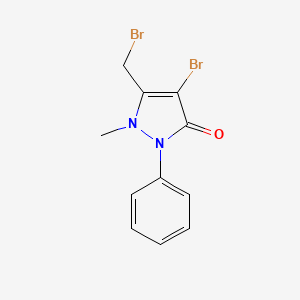
4-Bromo-5-(bromomethyl)-1-methyl-2-phenylpyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of pyrazolone derivatives, including compounds similar to 4-Bromo-5-(bromomethyl)-1-methyl-2-phenylpyrazol-3-one, often involves the reaction of 1-phenyl-3-methyl-4-bromopyrazol-5-one with different reagents. For instance, compounds can be synthesized by reactions involving bromophenyl derivatives and specific conditions to introduce the bromomethyl group at the appropriate position on the pyrazolone ring (Zhang, Yong, Li, Jin-zhou, & Heng-Qiang, 2008). Directed lithiation methods have also been used for the regioselective introduction of substituents on the pyrazolone ring, allowing for the synthesis of vicinally disubstituted pyrazoles (G. Heinisch, W. Holzer, & S. Pock, 1990).
Molecular Structure Analysis
The molecular structure of pyrazolone derivatives, including 4-Bromo-5-(bromomethyl)-1-methyl-2-phenylpyrazol-3-one, can be characterized by various spectroscopic techniques such as NMR, IR, and X-ray crystallography. Structural analysis of similar compounds has shown that they can exist in different tautomeric forms, with the distribution of these forms depending on the specific substituents and the solvent system used (F. Aguilar‐Parrilla et al., 1992).
Chemical Reactions and Properties
Pyrazolone derivatives undergo a variety of chemical reactions, including nucleophilic substitutions, cycloadditions, and electrophilic additions, due to the presence of reactive bromo and methyl groups. These reactions can be exploited to synthesize a wide range of compounds with potential applications in materials science, pharmaceuticals, and organic synthesis (H. Garg & P. Singh, 1970).
Physical Properties Analysis
The physical properties of 4-Bromo-5-(bromomethyl)-1-methyl-2-phenylpyrazol-3-one, such as melting point, solubility, and crystalline structure, can be significantly influenced by its bromo and methyl substituents. X-ray crystallography studies provide insights into the crystalline structures of similar compounds, revealing how intermolecular interactions, such as hydrogen bonding, affect their physical properties (Kuppuswamy Arumugam et al., 2011).
Chemical Properties Analysis
The chemical properties of pyrazolone derivatives are largely defined by their functional groups. The bromomethyl and phenyl groups in 4-Bromo-5-(bromomethyl)-1-methyl-2-phenylpyrazol-3-one contribute to its reactivity, enabling a range of chemical transformations. Studies on similar compounds highlight the role of these groups in determining the compound's reactivity towards nucleophiles, electrophiles, and various reagents (A. S. Burlov et al., 2020).
Scientific Research Applications
Tautomerism Studies
4-Bromo-5-(bromomethyl)-1-methyl-2-phenylpyrazol-3-one and related compounds have been examined in the context of tautomerism. The study of 3(5)-phenyl- and 5(3)-methyl-3(5)-phenylpyrazoles using multinuclear NMR spectroscopy and X-ray crystallography revealed insights into tautomeric equilibrium constants and the existence of these compounds in various forms (Aguilar‐Parrilla et al., 1992).
Structural Studies in Organic Chemistry
Research has focused on the structural reassignment of derivatives of 4-bromo-3-methyl-1-phenylpyrazol-5-one. X-ray crystal structure determination was used to clarify the structure of the major product from the reaction of this compound with ethyl cyanoacetate (Burgess & Steel, 2006).
Fluorescent Dye Synthesis
The compound has been used in the synthesis of fluorescent dyes. The study involving the condensation reaction of related dicyanopyrazines with bromo compounds led to the development of new fluorescent styryl dyes, contributing to the field of material science (Jaung et al., 1998).
Antimicrobial Activity Research
4-Bromo-5-(bromomethyl)-1-methyl-2-phenylpyrazol-3-one derivatives have been synthesized for their potential antimicrobial properties. Compounds like 4-acetyl-5-methyl-1-phenyl-3-phenylcarbamoyl-1H-pyrazole showed inhibitory effects against pathogenic yeast and mould, suggesting their application in developing new therapeutic agents (Farag et al., 2008).
Heterocyclic Chemistry
4-Bromo-3-methyl-1-phenylpyrazol-5-ylhydrazonyl chlorides, closely related to the compound , were synthesized for further research in heterocyclic chemistry. These compounds were used to create new heterocyclic derivatives, expanding the scope of chemical synthesis (Elnagdi et al., 1980).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-bromo-5-(bromomethyl)-1-methyl-2-phenylpyrazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Br2N2O/c1-14-9(7-12)10(13)11(16)15(14)8-5-3-2-4-6-8/h2-6H,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSYYOEDKPVQNSU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)N1C2=CC=CC=C2)Br)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Br2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00348671 |
Source


|
| Record name | SBB061816 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00348671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-5-(bromomethyl)-1-methyl-2-phenylpyrazol-3-one | |
CAS RN |
5767-66-8 |
Source


|
| Record name | SBB061816 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00348671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

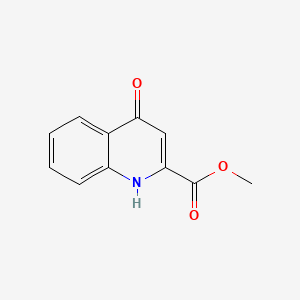
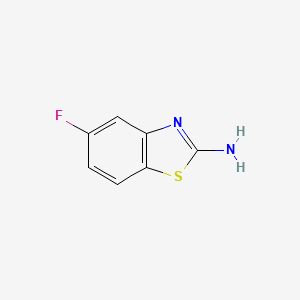
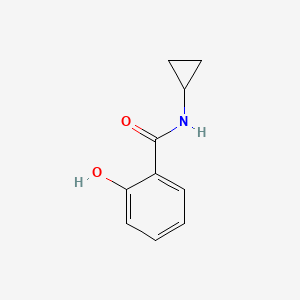
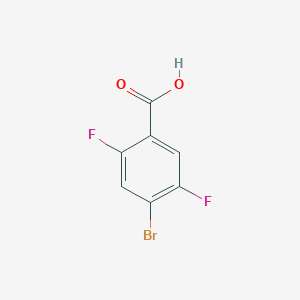
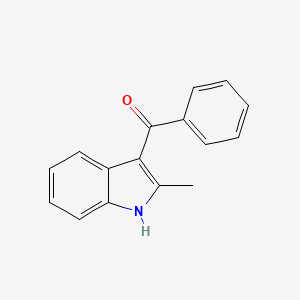
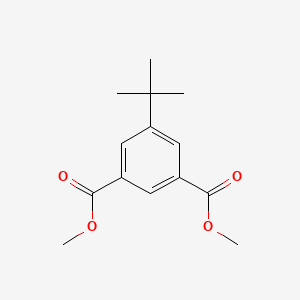
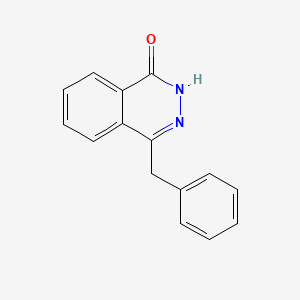


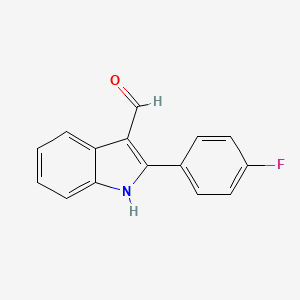
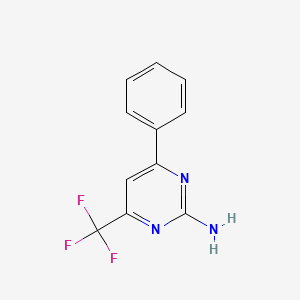
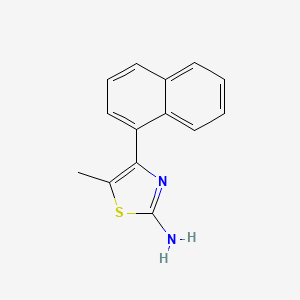
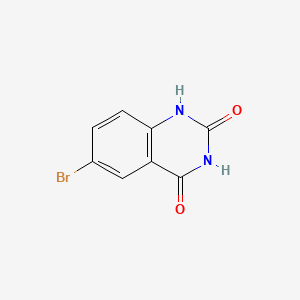
![3-Bromo-4,6-dimethylisothiazolo[5,4-b]pyridine](/img/structure/B1268527.png)